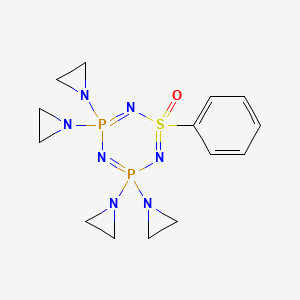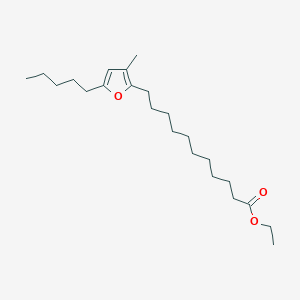![molecular formula C9H22N2O2 B14451831 1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) CAS No. 75378-84-6](/img/structure/B14451831.png)
1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) is a chemical compound with the molecular formula C₉H₂₂N₂O₂. It is also known by other names such as diisobutoxymethane and diisobutyloxymethane . This compound is characterized by the presence of two amine groups attached to a central methylene bridge, which is further connected to two isobutyl groups through oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) typically involves the reaction of isobutylamine with formaldehyde. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and substituted amine derivatives .
Scientific Research Applications
1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
- Methane, diisobutoxy-
- Diisobutyloxymethane
- Propane, 1,1’-[methylenebis(oxy)]bis[2-methyl-]
- Methane, diisobutyloxy
Uniqueness
1,1’-[Methylenebis(oxy)]bis(2-methylpropan-2-amine) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
75378-84-6 |
|---|---|
Molecular Formula |
C9H22N2O2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-[(2-amino-2-methylpropoxy)methoxy]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H22N2O2/c1-8(2,10)5-12-7-13-6-9(3,4)11/h5-7,10-11H2,1-4H3 |
InChI Key |
HZXCCUQHJJOFRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCOCC(C)(C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


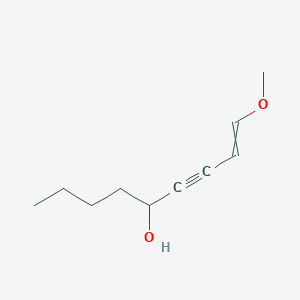
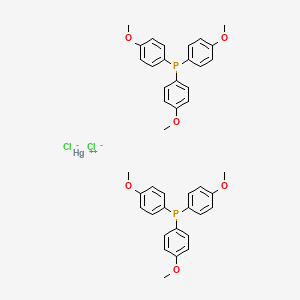
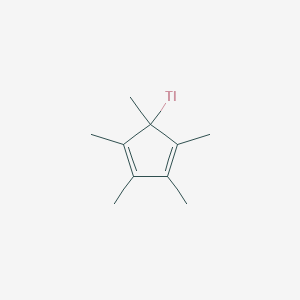
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)

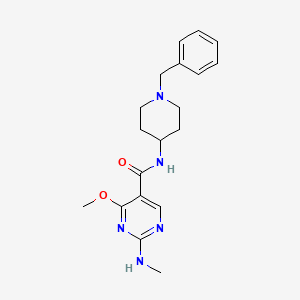

![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)

![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
